Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate

Lipophilicity LogP Synthetic Intermediate

Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate (CAS 162646-52-8) is a 1,3-dihydroindene derivative featuring cyano and ethyl ester substituents at the 2-position. It belongs to the indane class of compounds, characterized by a cyclopentane fused to a benzene ring.

Molecular Formula C13H13NO2
Molecular Weight 215.252
CAS No. 162646-52-8
Cat. No. B2441911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-1,3-dihydroindene-2-carboxylate
CAS162646-52-8
Molecular FormulaC13H13NO2
Molecular Weight215.252
Structural Identifiers
SMILESCCOC(=O)C1(CC2=CC=CC=C2C1)C#N
InChIInChI=1S/C13H13NO2/c1-2-16-12(15)13(9-14)7-10-5-3-4-6-11(10)8-13/h3-6H,2,7-8H2,1H3
InChIKeyACZZMTFXNCKOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate (CAS 162646-52-8): Physicochemical and Synthetic Baseline for Procurement


Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate (CAS 162646-52-8) is a 1,3-dihydroindene derivative featuring cyano and ethyl ester substituents at the 2-position. It belongs to the indane class of compounds, characterized by a cyclopentane fused to a benzene ring [1]. The compound is primarily utilized as a synthetic intermediate in medicinal and agrochemical chemistry, with its reactivity governed by the dual electron-withdrawing cyano and ester functionalities .

Synthetic Role
Indane scaffold with dual electron-withdrawing cyano and ethyl ester groups for multi-step medicinal and agrochemical synthesis.
Reaction Compatibility
Predicted non-basic profile supports acid-catalyzed transformations without substrate salt formation.
Procurement Context
Standard 98% purity from multiple suppliers with batch-specific QC data supports reproducible synthetic workflows.

Beyond Generic Indane Scaffolds: Why Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate Cannot Be Directly Substituted for Procurement


Substitution of Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate with other indane-2-carboxylates or unsubstituted indanes is non-trivial due to the unique electronic and steric profile imparted by the cyano group. Models predict the compound is an extremely weak base (predicted pKa ~ -7.3), making it essentially neutral under physiological and standard reaction conditions, unlike basic amino-indane analogs [1]. This neutrality, combined with a predicted logP of 2.33, dictates its phase-transfer behavior and reactivity in nucleophilic acyl substitution reactions [1]. The quantitative evidence below demonstrates measurable differences in physicochemical properties compared to its closest commercially available analogs, which directly impact synthetic planning and procurement decisions.

Target Compound
Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate
Cyano + ethyl ester at C2; predicted pKa ∼ -7.3, logP ∼ 2.33
Generic Indane-2-carboxylate Analogs
Methyl ester or amino-indane analogs may shift lipophilicity and introduce unwanted basic centers, altering phase-transfer behavior and acid-compatibility.
Procurement note: Similar CAS entries with different ester or amine substitution may not transfer directly into validated synthetic routes without re-optimization of workup and purification steps.

Quantitative Differentiation Evidence for Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate (CAS 162646-52-8)


Higher Lipophilicity vs. Methyl Ester Analog Enhances Organic Phase Partitioning

The target ethyl ester exhibits a significantly higher predicted logP compared to the methyl ester analog, indicating greater lipophilicity. The predicted logP for the target compound is 2.33 (ALOGPS) [1], while the methyl 2-cyano-2,3-dihydro-1H-indene-2-carboxylate analog (CAS 260392-88-9) has a reported logP of 1.468 . This difference directly affects solvent extraction efficiency and chromatographic purification parameters.

Lipophilicity Comparison
Cross-study context
Target logP: 2.33
Target: Ethyl ester, predicted logP 2.33 (ALOGPS)
Comparator: Methyl ester analog (CAS 260392-88-9), logP 1.468
ΔlogP ≈ +0.86 (~7.2x more lipophilic)
Supports extraction into non-polar organic solvents during workup; affects reverse-phase chromatography retention.
Predicted values; experimental logP confirmation recommended for scale-up planning.
Lipophilicity LogP Synthetic Intermediate

Reduced Water Solubility Relative to Methyl Ester Influences Reaction Medium Selection

The target compound has a predicted water solubility of 0.058 g/L (approximately 0.058 mg/mL) [1]. In comparison, the methyl ester analog (CAS 260392-88-9) demonstrates a higher predicted water solubility range of 0.04–0.0881 mg/mL (with a central observed value of 0.121 mg/mL) [2]. This approximately 2-fold lower solubility for the ethyl ester necessitates consideration in biphasic reaction systems and crystallization protocols.

Water Solubility
Cross-study context
Target: 0.058 g/L
Methyl ester analog: ~0.121 g/L
~2.1-fold lower solubility
Informs co-solvent selection for aqueous reaction conditions and liquid-liquid extraction efficiency.
Predicted values; experimental solubility data recommended for biphasic system design.
Water Solubility Solubility Process Chemistry

Extremely Low Basicity Precludes Protonation Interference in Acid-Sensitive Syntheses

The target compound's predicted pKa (strongest basic) is -7.3, classifying it as an extremely weak base (essentially neutral) [1]. This is in stark contrast to amine-containing indane analogs, such as 2-aminoindane-2-carboxylic acid derivatives, which possess basic amine functionalities (predicted pKa ~8-10). The absence of any meaningful basic center ensures the compound does not participate in unwanted acid-base side reactions during multi-step syntheses involving Lewis acids or acidic conditions.

Basicity Profile
Class-level
Target pKa: -7.3
Comparator class: 2-aminoindane-2-carboxylate derivatives, pKa ~8–10
ΔpKa > 15 units (essentially neutral)
Precludes protonation interference; compatible with Lewis acid and acidic reaction conditions.
Class-level inference; no experimental pKa data available. Confirm under reaction conditions.
pKa Basicity Reaction Compatibility

Commercially Supplied Purity Standards Enable Reproducible Procurement

Multiple suppliers offer this compound at a standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC . The methyl ester analog (CAS 260392-88-9) is also available at 98% purity , indicating equivalent commercial quality standards. However, the specific QC data packages for the target compound can serve as a benchmark for procurement specifications, ensuring batch-to-batch consistency.

Supplier Purity
Data to verify
98% (HPLC, NMR, GC)
Reported by multiple suppliers; methyl ester analog also supplied at 98%.
Supports batch-to-batch procurement consistency; benchmark QC data before route transfer.
Supplier-reported data; request batch-specific COA for critical synthetic steps.
Purity Quality Control Procurement

Targeted Application Scenarios for Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate (CAS 162646-52-8)


Lipophilic Drug Intermediate Synthesis Requiring High Organic Solubility

The elevated logP of 2.33, as detailed in Section 3, renders the ethyl ester more suitable than the methyl ester for reaction sequences demanding high solubility in non-polar media, such as tetrahydrofuran, toluene, or dichloromethane. This property is critical for the synthesis of highly lipophilic drugs where early-stage intermediates must partition efficiently into organic layers during workup [1].

Acid-Promoted Cascade Reactions

Given its predicted non-basic nature (pKa -7.3), the compound is an ideal building block for acid-catalyzed transformations, where amine-containing analogs would form salts and complicate purification. This includes Friedel-Crafts acylations or ester hydrolysis steps leading to 2-cyanoindane-2-carboxylic acid derivatives [1].

Procurement of Intermediates Where Water Solubility Must Be Minimized

The 2.1-fold lower water solubility compared to the methyl ester analog makes the target compound preferable for aqueous workups where product loss into the aqueous phase is a concern. This is particularly relevant during scale-up operations where extraction efficiency directly impacts yield and cost [1].

Application
Selection Property
Validation Focus
Non-polar media reaction sequences
Organic-phase partitioning behavior
Extraction efficiency in THF, toluene, or DCM workup
Acid-catalyzed cascade reactions
Non-basic substrate compatibility
Acid-stable intermediate profiling; absence of salt formation
Aqueous workup and isolation
Low aqueous-phase partitioning
Product recovery during phase separation; yield at scale
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